

A Comparative Toxicological Guide to Disperse Yellow 7 and Other Azo Dyes

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Compound of Interest

Compound Name: Disperse Yellow 7

Cat. No.: B1209440

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This guide provides a comprehensive comparison of the toxicological profiles of **Disperse Yellow 7** (DY7) and other selected azo dyes, namely Ponceau 4R, Sudan I, Para Red, Disperse Red 1, and Disperse Blue 79. It is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their relative toxicities, underlying mechanisms, and environmental impacts.

Executive Summary

Azo dyes are the most widely used class of synthetic colorants in a variety of industries.^[1] A significant toxicological concern associated with many azo dyes is their potential for reductive cleavage of the azo bond ($-N=N-$) by enzymes in the liver and gut microbiota, leading to the formation of aromatic amines.^{[2][3]} Some of these metabolites are known or suspected carcinogens and mutagens.^{[2][4]} **Disperse Yellow 7**, a monoazo dye, is of particular interest due to its use in the textile industry and its metabolism to hazardous aromatic amines, including p-phenylenediamine, 4-aminoazobenzene, and 4-aminobiphenyl.^{[2][5]} This guide presents a comparative analysis of available toxicological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to provide a thorough toxicological overview.

Data Presentation: Comparative Toxicology

The following tables summarize the available quantitative data for **Disperse Yellow 7** and the selected comparator azo dyes, covering acute toxicity, genotoxicity, and ecotoxicity.

Table 1: Acute and Chronic Toxicity Data

Dye Name	CAS Number	Chemical Class	Oral LD50 (Rat)	Oral LD50 (Mouse)	NOAEL/LOAEL	Key Findings & References
Disperse Yellow 7	6300-37-4	Azo	Not available	Not available	Not well-documented[5]	Toxicity is inferred from its metabolism to genotoxic and carcinogenic aromatic amines.[2]
Ponceau 4R	2611-82-7	Azo	>8000 mg/kg	8000 mg/kg	NOAEL: 205 mg/kg/day (neurobehavioural, mouse)[6]	No evidence of carcinogenicity or genotoxicity at permitted dietary exposures. [7] ADI of 0.7 mg/kg bw/day established by EFSA. [8]
Sudan I (Solvent Yellow 14)	842-07-9	Azo	Not available	Not available	Not available	Considered a genotoxic carcinogen. [9]

Para Red	6410-10-2	Azo	Not available	Not available	Not available	Considered potentially genotoxic and possibly carcinogenic. Irritating to skin, eyes, and respiratory system.
Disperse Red 1	2872-52-8	Azo	Not available	Not available	Not available	Induces cytotoxic and genotoxic effects in mouse germ cells. [10] Positive in the Salmonella assay. [11]
Disperse Blue 79	3618-72-2	Azo	>5000 mg/kg	Not available	Not available	

Table 2: Genotoxicity and Carcinogenicity Data

Dye Name	Ames Test Result	Other Genotoxicity Findings	Carcinogenicity Classification (IARC)	Key Findings & References
Disperse Yellow 7	Metabolite (p-Phenylenediamine) is positive[5]	Genotoxic due to metabolites.	Metabolites are Group 1 (4-aminobiphenyl) and Group 2B (4-aminoazobenzene) carcinogens[2]	The parent dye's carcinogenicity is linked to its metabolic conversion.[5]
Ponceau 4R	Negative[8]	No evidence of genotoxicity at permitted exposures.[7]	Not classified	Generally considered safe for food use within acceptable daily intake levels.
Sudan I (Solvent Yellow 14)	Mutagenicity data reported[9]	Induces DNA damage.	Group 3 (Not classifiable as to its carcinogenicity to humans)	Carcinogenic in rats.[9]
Para Red	Potentially genotoxic	Possibly carcinogenic		
Disperse Red 1	Positive[11]	Increases frequency of micronuclei in human lymphocytes and HepG2 cells.[12] Causes DNA damage in mouse testis cells.[10]	Not classified	Demonstrates clear genotoxic potential in vitro and in vivo.
Disperse Blue 79	Not available	Not classified		

Table 3: Ecotoxicity Data

Dye Name	Test Organism	Endpoint	Duration	Value	Units	Reference
Disperse Yellow 7	Pimephales promelas (Fathead minnow)	LC50	20 days	0.025	mg/L	[13]
Disperse Blue 79	Oncorhynchus mykiss (Rainbow trout)	LC50	96 h	189	mg/L	[14]
Disperse Blue 79	Daphnia magna	EC50	48 h	>100	mg/L	[14]
Disperse Blue 79	Desmodesmus subspicatus (Algae)	EC50	72 h	ca. 15	mg/L	[14]
Disperse Red 1	Daphnia similis	EC50	48 h	0.13	mg/L	[15]

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

Objective: To assess the cytotoxicity of a test substance based on the ability of viable cells to incorporate and bind the supravital dye, neutral red.

Principle: Healthy cells with intact lysosomes take up and accumulate neutral red. Damage to the cell membrane or lysosomes caused by a toxic substance results in a decreased uptake of the dye, which can be quantified spectrophotometrically.

Methodology:

- **Cell Seeding:** Plate cells in a 96-well microtiter plate at an appropriate density (e.g., 1×10^4 cells/well) and incubate for 24 hours to allow for attachment.[\[16\]](#)
- **Test Substance Exposure:** Prepare a range of concentrations of the test substance in the appropriate cell culture medium. Replace the existing medium with the medium containing the test substance. Include untreated control wells.
- **Incubation:** Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- **Neutral Red Staining:** Remove the treatment medium and add 100 µL of a 0.33% neutral red solution to each well. Incubate for 2-4 hours.[\[17\]](#)
- **Washing/Fixing:** Carefully remove the neutral red solution and rinse the cells with a fixative solution (e.g., 0.1% CaCl₂ in 0.5% Formaldehyde).[\[17\]](#)
- **Dye Solubilization:** Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the cells.[\[18\]](#)
- **Absorbance Measurement:** Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[\[16\]](#)
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: To detect gene mutations induced by a test substance using amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli*.

Principle: The test uses bacterial strains with mutations in genes that code for enzymes involved in the synthesis of an essential amino acid (e.g., histidine for *Salmonella*). These strains cannot grow on a medium lacking this amino acid. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.

Methodology:

- **Strain Selection:** Use a set of tester strains, such as *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA (pKM101), to detect different types of mutations.[\[18\]](#)
- **Metabolic Activation:** Conduct the test with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[\[18\]](#) This is crucial for azo dyes, which are often mutagenic only after metabolic activation.[\[3\]](#)
- **Exposure (Plate Incorporation Method):**
 - To a test tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer.
 - Vortex the mixture and pour it onto a minimal glucose agar plate.[\[15\]](#)
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.[\[15\]](#)
- **Colony Counting:** Count the number of revertant colonies on each plate.
- **Data Analysis:** A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Ecotoxicity Assessment: *Daphnia* sp. Acute Immobilisation Test (OECD 202)

Objective: To determine the acute toxicity of a substance to *Daphnia magna* by assessing their immobilization.

Principle: Young daphnids are exposed to various concentrations of a test substance for 48 hours. The concentration that causes 50% of the daphnids to become immobilized (EC50) is determined.

Methodology:

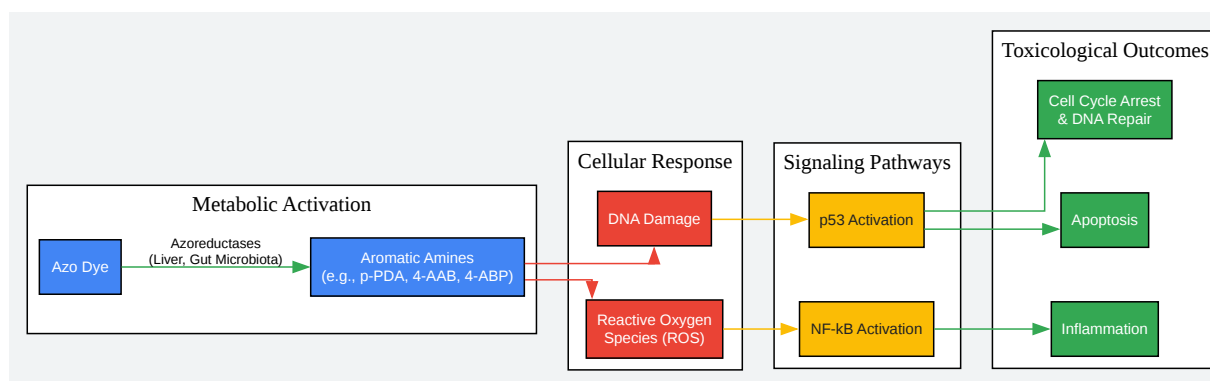
- **Test Organisms:** Use young daphnids, less than 24 hours old, from a healthy culture.[\[19\]](#)

- **Test Solutions:** Prepare a series of at least five concentrations of the test substance in a suitable medium. Include a control group with no test substance.[20]
- **Exposure:** Place a group of daphnids (e.g., 20 daphnids, divided into four replicates of five) into test vessels containing the test solutions.[19] The test is conducted for 48 hours under controlled temperature and lighting conditions.[20]
- **Observation:** Record the number of immobilized daphnids at 24 and 48 hours. Daphnids are considered immobilized if they are unable to swim within 15 seconds after gentle agitation of the test vessel.[21]
- **Data Analysis:** Calculate the 48-hour EC50 value using appropriate statistical methods.

Mandatory Visualizations

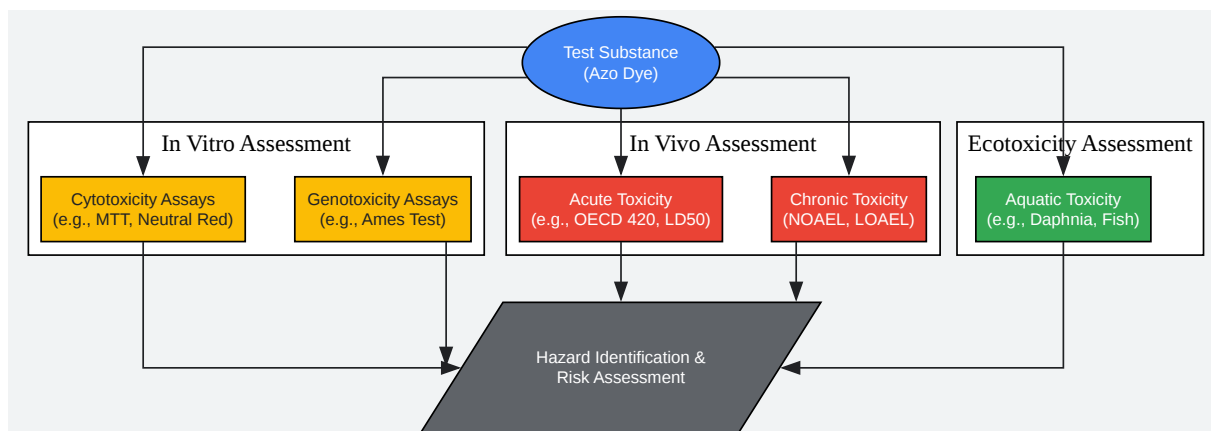
Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in azo dye toxicity and a typical experimental workflow for toxicological assessment.



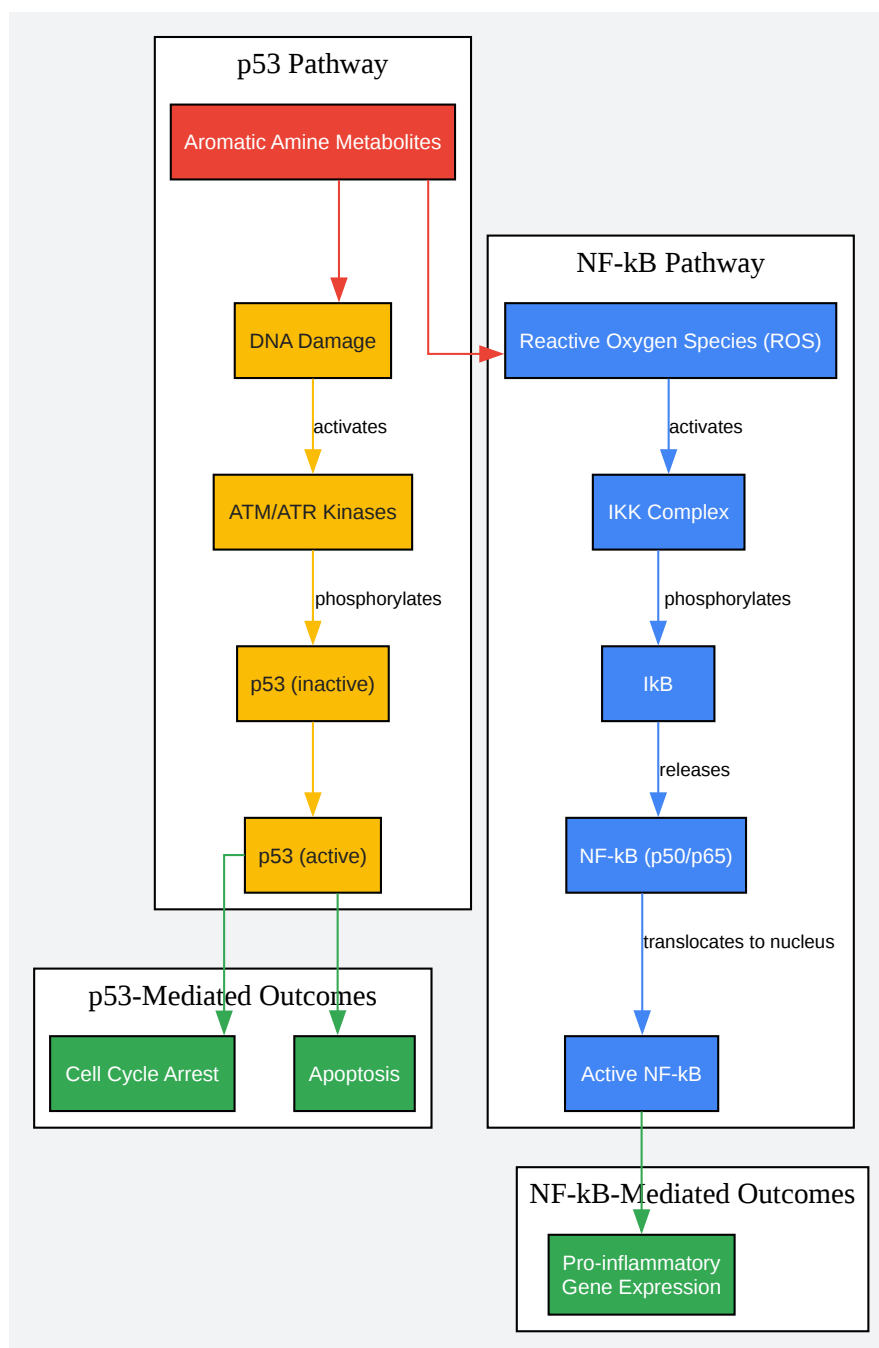
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Caption: Metabolic activation of azo dyes and subsequent induction of toxicological signaling pathways.



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Caption: A generalized experimental workflow for the toxicological evaluation of azo dyes.



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Caption: Activation of p53 and NF-κB signaling pathways by aromatic amine metabolites of azo dyes.

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